molecular formula C4H6N2OS B2389487 2-Methoxy-5-methyl-1,3,4-thiadiazole CAS No. 1925-76-4

2-Methoxy-5-methyl-1,3,4-thiadiazole

Cat. No.: B2389487
CAS No.: 1925-76-4
M. Wt: 130.17
InChI Key: GHMYWMDTOIYYMT-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. It is known for its aromatic properties and has been studied for various applications in chemistry, biology, and industry. The compound’s molecular formula is C4H6N2OS, and it has a molecular weight of 130.17 g/mol .

Biochemical Analysis

Biochemical Properties

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This suggests that 2-Methoxy-5-methyl-1,3,4-thiadiazole may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Molecular Mechanism

Molecular modeling studies of similar compounds have highlighted the role of the 1,3,4-thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues . This suggests that this compound may exert its effects at the molecular level through similar interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-methyl-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-methyl-1,3,4-thiadiazole is unique due to its methoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

2-methoxy-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-3-5-6-4(7-2)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMYWMDTOIYYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1925-76-4
Record name 2-methoxy-5-methyl-1,3,4-thiadiazole
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